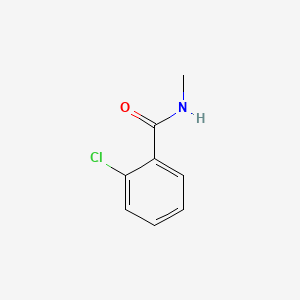

2-chloro-N-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXNDDPDABTCBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00324516 | |

| Record name | 2-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3400-31-5 | |

| Record name | NSC406902 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Chloro N Methylbenzamide and Analogues

Classical Approaches to Benzamide (B126) Formation

The formation of the benzamide core is a fundamental transformation in organic synthesis. Classical methods typically involve the creation of an amide bond from carboxylic acid derivatives or the functionalization of a pre-existing aromatic ring.

Amidation Reactions from Carboxylic Acid Derivatives (e.g., acyl chlorides, carboxylic acids)

One of the most direct and widely used methods for preparing N-substituted benzamides is the reaction of a carboxylic acid derivative with an amine.

From Acyl Chlorides: The reaction between an acyl chloride and a primary amine is a robust method for amide bond formation. libretexts.org For the synthesis of 2-chloro-N-methylbenzamide, this involves the reaction of 2-chlorobenzoyl chloride with methylamine. pearson.com This nucleophilic acyl substitution reaction is typically rapid and exothermic. chemguide.co.ukchemguide.co.uk An excess of the amine is often used, with one equivalent acting as the nucleophile and a second equivalent acting as a base to neutralize the hydrogen chloride (HCl) byproduct, forming methylammonium (B1206745) chloride. libretexts.orgpearson.com

The general mechanism involves the nucleophilic attack of the methylamine's nitrogen on the electrophilic carbonyl carbon of the acyl chloride. pearson.com This is followed by the collapse of the tetrahedral intermediate and elimination of the chloride ion, which is an excellent leaving group. chemguide.co.uk

From Carboxylic Acids: Direct condensation of a carboxylic acid with an amine is an atom-economical alternative, though it requires activation of the carboxylic acid, as it is less reactive than its acyl chloride counterpart. youtube.com This reaction typically involves heating the components to drive off the water that is formed. youtube.com More commonly, coupling agents or catalysts are employed to facilitate the reaction under milder conditions. Various reagents have been developed for this purpose, including carbodiimides, phosphonium (B103445) salts, and Lewis acids like titanium(IV) chloride (TiCl₄) or niobium(V) oxide (Nb₂O₅). nih.govnih.govresearchgate.net For instance, TiCl₄ can mediate the direct condensation of carboxylic acids and amines to provide the corresponding amides in moderate to excellent yields. nih.gov

| Method | Starting Material | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Acyl Chloride Route | 2-Chlorobenzoyl chloride | Methylamine (≥2 eq.) | Aprotic solvent, often at low temperature | High reactivity, fast reaction, high yield | Acyl chloride is moisture-sensitive and corrosive |

| Direct Condensation | 2-Chlorobenzoic acid | Methylamine, Coupling Agent (e.g., DCC, EDC) | Room temperature or mild heating | Atom economical, uses stable starting material | Requires stoichiometric coupling agents, byproduct removal |

| Catalytic Condensation | 2-Chlorobenzoic acid | Methylamine, Catalyst (e.g., TiCl₄, Nb₂O₅) | Elevated temperatures | Avoids stoichiometric waste from coupling agents | May require harsher conditions, catalyst compatibility |

Directed Ortho-Metalation and Electrophilic Quenching Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. organic-chemistry.org The amide functional group is an effective DMG. wikipedia.org

For the synthesis of 2-chloro-N-methylbenzamide, the strategy would begin with N-methylbenzamide. The process involves two key steps:

Ortho-Lithiation: N-methylbenzamide is treated with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi). unblog.fr The amide group chelates the lithium ion, directing the base to abstract a proton from the adjacent ortho-position on the benzene (B151609) ring, forming an ortho-lithiated intermediate. wikipedia.org

Electrophilic Quenching: The resulting aryllithium species is then treated with an electrophilic chlorine source ("quenching agent") to introduce the chlorine atom at the ortho-position. acs.org

A variety of electrophilic chlorine reagents can be employed for the quenching step.

| Electrophilic Chlorine Source | Formula | Notes |

| Hexachloroethane | C₂Cl₆ | A solid, commonly used source of electrophilic chlorine. |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | A versatile and easy-to-handle chlorinating agent. |

| Tosyl chloride | C₇H₇ClO₂S | Can serve as a chlorine source in certain contexts. |

| Carbon tetrachloride | CCl₄ | Can be used, though its use is often limited due to toxicity. |

This methodology provides excellent regiocontrol, allowing for the synthesis of ortho-substituted benzamides that can be difficult to access through classical electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. unblog.fr

Halogenation Techniques for Benzamide Scaffolds

Another synthetic approach involves introducing the halogen atom onto a pre-formed benzamide structure. This can be achieved by targeting either the aromatic ring or the amide nitrogen.

Directed Aromatic Halogenation

Direct halogenation of N-methylbenzamide via electrophilic aromatic substitution presents a challenge in regioselectivity. The N-methylamido group is an activating, ortho-, para-directing group. msu.edu Traditional halogenation methods often result in a mixture of 2-chloro- and 4-chloro-N-methylbenzamide, with the para-isomer frequently being the major product due to reduced steric hindrance. nih.gov

Achieving high selectivity for the ortho position often requires more advanced strategies. One such approach involves a boron-mediated regioselective halodeboronation. nih.gov This strategy leverages the installation of a boron functional group, directed by the amide, which is then specifically replaced by a halogen. This provides "boron control" over the regioselectivity, overriding the inherent electronic preference of the amide group for the para position. nih.gov

N-Chlorination of Secondary Amides via Halogenating Agents (e.g., N-chlorobenzotriazole)

Instead of halogenating the aromatic ring, the nitrogen atom of a secondary amide can be chlorinated to form an N-chloroamide, which is an analogue of the target compound. N-chloroamides are versatile reagents in their own right, used as oxidizing agents and intermediates in reactions like the Hofmann and Orton rearrangements. ignited.in

The N-chlorination of N-methylbenzamide can be accomplished using various halogenating agents. A study reported the use of N-chlorobenzotriazole under microwave irradiation to achieve this transformation in 15-20 minutes with high yields. ignited.in Other reagents for N-chlorination include t-butyl hypochlorite (B82951), sodium hypochlorite, and N-chlorosuccinimide. ignited.in However, some of these methods have limitations; for example, t-butyl hypochlorite can be unstable and hazardous. ignited.in

| Halogenating Agent | Abbreviation | Typical Conditions | Key Features |

| N-Chlorobenzotriazole | NCBT | Microwave irradiation, 15-20 min | Fast and efficient under microwave conditions. ignited.in |

| t-Butyl hypochlorite | t-BuOCl | Conventional heating | Effective but can be unstable and hazardous. ignited.in |

| N-Chlorosuccinimide | NCS | Conventional heating | Common, easy-to-handle solid reagent. ignited.in |

| Calcium hypochlorite | Ca(OCl)₂ | On moist alumina | Inexpensive and stable reagent. organic-chemistry.org |

Transition Metal-Catalyzed Coupling Reactions in Benzamide Synthesis

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering novel pathways for bond formation. mdpi.com These methods can be applied to the synthesis of 2-chloro-N-methylbenzamide through C-N bond formation (amidation) or C-H bond functionalization.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. nih.gov For benzamide synthesis, this can include the aminocarbonylation of aryl halides. This process involves reacting an aryl halide (e.g., 1,2-dichlorobenzene (B45396) or 2-chloroiodobenzene) with an amine (methylamine) and carbon monoxide in the presence of a palladium catalyst to form the amide bond. rsc.org Another approach is the direct palladium-catalyzed C-H amination, where a C-H bond on a chlorinated benzene ring is converted directly into a C-N bond. researchgate.net While powerful, controlling regioselectivity in C-H activation can be challenging and often requires directing groups. organic-chemistry.org

Copper-Catalyzed Reactions: Copper-catalyzed reactions are a cost-effective alternative for C-N bond formation. The Ullmann condensation, a classical example, involves the coupling of an aryl halide with an amine, often requiring high temperatures. Modern copper-catalyzed systems with various ligands allow these reactions to proceed under milder conditions. nih.gov For instance, a chemo- and regioselective copper-catalyzed cross-coupling reaction for the amination of 2-chlorobenzoic acids has been developed, which eliminates the need for protecting the acid group. nih.gov Copper catalysis is also effective in directed C-H amidation reactions, where a directing group guides the functionalization to a specific C-H bond. acs.orgbeilstein-journals.org

| Metal Catalyst | Reaction Type | Substrates | General Conditions |

| Palladium | Aminocarbonylation | 2-Chloroaryl halide, Methylamine, CO | Pd catalyst (e.g., Pd(PPh₃)₄), base, solvent |

| Palladium | C-H Amination | 2-Chlorobenzene, Amine source | Pd catalyst, oxidant, ligand |

| Copper | Cross-Coupling (Ullmann-type) | 2-Chloroaryl halide, Methylamine | Cu catalyst (e.g., CuI), ligand, base |

| Copper | Directed C-H Amidation | Benzamide with directing group | Cu catalyst, oxidant, ligand |

Palladium-Catalyzed Aminocarbonylation of Aryl Halides

Palladium-catalyzed aminocarbonylation stands as a highly effective and widely used method for the synthesis of amides from aryl halides. nih.govdntb.gov.ua This approach is valued for its efficiency in coupling reactions and its tolerance of a diverse range of functional groups under moderate reaction conditions. nih.gov

A significant advancement in this area is the development of carbon monoxide-free aminocarbonylation protocols. One such method utilizes N-substituted formamides as the amide source, thereby avoiding the use of toxic and difficult-to-handle carbon monoxide gas. organic-chemistry.org This technique employs a catalytic system of palladium acetate (B1210297) (Pd(OAc)2) and a ligand like Xantphos. The reaction is applicable to a broad spectrum of aryl iodides and bromides, accommodating both electron-donating and electron-withdrawing groups, and consistently produces good to excellent yields of the corresponding benzamides. organic-chemistry.org While the method is generally robust, ortho-substituted compounds may exhibit reduced yields due to steric hindrance. organic-chemistry.org

The use of palladacycle precatalysts has also been shown to significantly enhance the rate of aminocarbonylation. acs.org These precatalysts generate highly active XantPhos-ligated palladium catalysts that facilitate low-temperature aminocarbonylation of (hetero)aryl bromides. This allows for the synthesis of challenging products in high yields with low catalyst loading and only a slight excess of carbon monoxide, including compounds that are not easily accessible through traditional carbonylative coupling methods. acs.org

Table 1: Comparison of Palladium-Catalyzed Aminocarbonylation Conditions

| Parameter | CO-Free Protocol (Formamide Source) | Palladacycle Precatalyst Protocol |

| Catalyst System | Palladium acetate (Pd(OAc)2) and Xantphos | Palladacycle Precatalyst with XantPhos |

| Carbon Monoxide | Not required | Slight excess required |

| Substrates | Aryl iodides, aryl bromides | (Hetero)aryl bromides |

| Key Advantage | Avoids toxic CO gas | High activity at low temperatures |

| Limitation | Steric hindrance can reduce yields for ortho-substituted compounds | Not explicitly stated |

C-H Activation and Functionalization Strategies

C-H activation has emerged as a powerful tool in organic synthesis, offering a more atom-economical and streamlined approach to creating complex molecules by directly converting C-H bonds into new carbon-carbon or carbon-heteroatom bonds. sigmaaldrich.comuchicago.edu This strategy avoids the need for pre-functionalized starting materials, which is often required in traditional cross-coupling reactions. yale.edu

In the context of benzamide synthesis, C-H functionalization allows for the direct introduction of functional groups onto the aromatic ring. This can be achieved through various catalytic systems, often involving transition metals like rhodium or palladium. beilstein-journals.orgnih.gov The regioselectivity of these reactions can often be controlled by directing groups present on the substrate, guiding the catalyst to a specific C-H bond. sigmaaldrich.com

For instance, catalytic imidoyl C-H activation provides a novel pathway for the synthesis of nitrogen-containing heterocycles derived from benzamides. yale.edu This method is compatible with a wide range of functional groups and can even be performed asymmetrically with the use of chiral catalysts. yale.edu The ability to functionalize C-H bonds directly represents a significant step forward in synthetic efficiency, reducing waste and the number of synthetic steps required to build complex molecular architectures. sigmaaldrich.com

Iodide/Nickel Co-Catalyzed Manganese-Mediated Reactions

Recent advancements have introduced an efficient nickel-catalyzed, manganese-mediated method for the synthesis of ortho-alkyl secondary benzamides. mdpi.comnih.gov This protocol utilizes a denitrogenative cross-electrophile coupling of N-alkyl-1,2,3-benzotriazinones with alkyl sulfonates. mdpi.comnih.gov

The reaction is co-catalyzed by tetrabutylammonium (B224687) iodide (TBAI), which facilitates the in situ conversion of alkyl sulfonates into more reactive alkyl iodides. mdpi.com This method is notable for its use of inexpensive and non-anhydrous dimethyl acetamide (B32628) (DMA) as the solvent. The protocol has been successfully applied to over 30 examples, achieving yields of up to 91%. mdpi.comnih.gov An interesting observation from these studies is an unexpected steric acceleration from the core of the benzotriazinone, which suggests a promising route for the efficient synthesis of 2-alkyl-2,3-disubstituted benzamides. mdpi.comnih.gov The practical utility of this method has been demonstrated through the gram-scale synthesis of compounds like 2-ethyl-N,3-dimethylbenzamide. mdpi.com

Table 2: Key Components of the Iodide/Nickel Co-Catalyzed Reaction

| Component | Role |

| Nickel Catalyst (e.g., NiCl2(DME)) | Primary catalyst for the cross-coupling reaction. |

| Manganese Powder | Acts as a reductant in the catalytic cycle. |

| Tetrabutylammonium Iodide (TBAI) | Co-catalyst that converts sulfonates to iodides in situ. |

| N-alkyl-1,2,3-benzotriazinones | Starting material, source of the benzamide core. |

| Alkyl Sulfonates (e.g., tosylates, mesylates) | Source of the ortho-alkyl group. |

| Dimethyl Acetamide (DMA) | Solvent. |

Modern Synthetic Enhancements and Conditions

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has become a valuable technique for accelerating a wide variety of chemical reactions. rasayanjournal.co.inajrconline.org By directly coupling with the molecules in the reaction mixture, microwave irradiation leads to rapid and uniform heating, often resulting in significantly shorter reaction times, cleaner reactions, and higher yields compared to conventional heating methods. researchgate.netresearchgate.net

This technology has been successfully applied to the synthesis of benzamide derivatives. For example, the synthesis of "2-Chloro-N-p-tolylacetamide," an analogue of 2-chloro-N-methylbenzamide, was achieved in 5-10 minutes with yields between 50-80% using microwave irradiation, whereas the conventional method required 5-6 hours. researchgate.net The use of microwave heating aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for solvents. ajrconline.org

One-Pot Synthetic Sequences for Chlorobenzamide Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, resource conservation, and waste reduction by allowing multiple reaction steps to occur in a single reaction vessel without the isolation of intermediates. organic-chemistry.org

For the synthesis of chlorobenzamide derivatives, one-pot procedures have been developed that streamline the production process. For instance, a series of quinazolinone and benzamide derivatives have been efficiently synthesized through the reaction of 2-aminobenzamide (B116534) and aromatic benzoyl chlorides under solvent-free conditions using a nano solid acid catalyst (SBA-Pr-SO3H). orientjchem.org This heterogeneous catalyst can be easily removed from the reaction mixture, simplifying the workup process and making it more environmentally friendly. orientjchem.org Such methods are highly desirable for creating libraries of compounds for applications like drug discovery. researchgate.net

Regioselective Synthesis Control

Controlling the regioselectivity of a reaction—the ability to functionalize a specific position on a molecule—is a critical aspect of modern organic synthesis. nih.gov In the synthesis of substituted benzamides, achieving high regioselectivity is essential for obtaining the desired isomer and avoiding tedious purification steps.

Various strategies have been developed to control the regioselectivity in the synthesis of benzamide analogues. For example, cobalt-catalyzed reductive coupling reactions of nitriles and acrylamides have been shown to produce 5-methylenepyrrolidinone derivatives with high regioselectivity. organic-chemistry.org In other systems, the substituents on the starting materials can direct the outcome of the reaction. For instance, in the photoinduced cyclization of N-allylbenzamides, the substituents on the allyl group determine whether the reaction proceeds via sulfonaminoarylation or sulfonaminooxylation, leading to different heterocyclic products. acs.orgnih.gov The enantioselective synthesis of atropisomeric, tribrominated benzamides followed by sequential palladium-catalyzed cross-coupling and lithium-halogen exchange also proceeds with high regioselectivity, allowing for the creation of a library of homochiral benzamides. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Chloro N Methylbenzamide

Electrophilic and Nucleophilic Transformations at the Benzamide (B126) Core

The benzamide core of 2-chloro-N-methylbenzamide, consisting of the aromatic ring and the amide group, is the primary site of its chemical reactivity. The chlorine atom, being an ortho, para-directing deactivator, and the N-methylcarboxamide group, a meta-directing deactivator, influence the regioselectivity of electrophilic aromatic substitution. However, the most significant transformations involve nucleophilic attack, either at the chlorinated carbon of the ring or at the electrophilic centers of the amide group itself.

The presence of the chlorine atom on the benzene (B151609) ring allows 2-chloro-N-methylbenzamide to undergo Nucleophilic Aromatic Substitution (SNAr). In these reactions, a nucleophile displaces the chloride ion. The reaction is facilitated by the presence of an electron-withdrawing group on the aromatic ring, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. While the amide group is only moderately activating for SNAr compared to groups like nitro functions, these reactions can proceed, often requiring elevated temperatures or catalysis. acsgcipr.orgnih.gov

Common nucleophiles for SNAr reactions include amines, alkoxides, and thiols. nih.govacsgcipr.org The reaction with thiols is particularly relevant as a potential first step in the synthesis of sulfur-containing heterocycles. Transition metal catalysis, particularly with palladium or copper, can also facilitate these coupling reactions, often under milder conditions. These include well-known methodologies like the Buchwald-Hartwig amination and Ullmann condensation reactions, which are effective for forming C-N, C-O, and C-S bonds with aryl halides. nih.govwikipedia.orgorganic-chemistry.org

Below is a table of representative SNAr reactions that are analogous to the expected reactivity of 2-chloro-N-methylbenzamide, based on studies of similar 2-chloroaryl compounds.

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

| Amine | Aniline | N-Aryl-2-aminobenzamide | Copper catalyst, high temperature (Ullmann) wikipedia.org |

| Amine | Alkylamine | N-Alkyl-2-aminobenzamide | Palladium catalyst, base (Buchwald-Hartwig) semanticscholar.org |

| Thiol | Sodium Hydrosulfide | 2-Mercapto-N-methylbenzamide | Polar aprotic solvent (e.g., DMF), heat google.com |

| Thiolate | Sodium Thiophenoxide | 2-(Phenylthio)-N-methylbenzamide | Base, polar solvent acsgcipr.org |

| Alkoxide | Sodium Methoxide | 2-Methoxy-N-methylbenzamide | High temperature, polar solvent acsgcipr.org |

This table is illustrative of the expected reactivity based on general SNAr principles and reactions with analogous substrates.

The amide group itself contains two key reactive sites: the nitrogen atom and the carbonyl carbon. The nitrogen of the N-methylamide can react with electrophiles. For instance, N-methylbenzamides can react with hypochlorite (B82951) ions to form N-chloro-N-methylbenzamides. rsc.org This reaction proceeds through the attack of the amide nitrogen on the electrophilic chlorine of hypochlorous acid.

The carbonyl carbon of the amide is electrophilic and can be attacked by strong nucleophiles. However, amides are generally less reactive than corresponding ketones or esters. Nucleophilic addition to the carbonyl is often reversible, and the stability of the resulting tetrahedral intermediate is crucial. nih.gov In certain strained bicyclic amide systems (twisted lactams), these tetrahedral intermediates can be remarkably stable and isolable. nih.gov For a typical acyclic amide like 2-chloro-N-methylbenzamide, such intermediates would be transient, leading to either regeneration of the starting materials or, under forcing conditions with organometallic reagents, potential addition to the carbonyl.

The benzamide functionality can undergo both oxidative and reductive transformations, although these often require specific reagents. The N-methyl group is susceptible to oxidation. Metabolic studies on similar N-methylbenzamides have shown that they can be converted to N-(hydroxymethyl) compounds, representing an oxidation of the methyl group.

Direct oxidation of the amide nitrogen can also occur. For instance, sulfinamides can be oxidized to sulfonimidamides using reagents like N-chlorosuccinimide (NCS). beilstein-journals.org This suggests that the nitrogen in the N-methylbenzamide could potentially be oxidized under suitable conditions.

Reduction of the amide carbonyl group is a common transformation, typically achieved with powerful reducing agents like lithium aluminum hydride (LiAlH4). This reaction would convert the 2-chloro-N-methylbenzamide to 2-chloro-N-methylbenzylamine, completely removing the carbonyl oxygen and transforming the amide into an amine. Milder reducing agents might selectively reduce the carbonyl to a hydroxyl group, though this is less common for amides.

Intra- and Intermolecular Cyclization Reactions

The ortho-relationship between the chloro substituent and the N-methylamide group in 2-chloro-N-methylbenzamide provides a perfect scaffold for intramolecular cyclization reactions to form heterocyclic systems. This is achieved by first replacing the chlorine with a suitable nucleophile which then reacts with a part of the amide side chain.

A prominent example of intramolecular cyclization is the synthesis of N-methyl-1,2-benzisothiazolin-3-one. This synthesis is a multi-step process that begins with 2-chloro-N-methylbenzamide. nih.govgoogleapis.comclockss.org

The key steps are:

Nucleophilic Aromatic Substitution: The chloro group is first displaced by a sulfur nucleophile. A common method involves reacting 2-chloro-N-methylbenzamide with a source of hydrosulfide, such as sodium hydrosulfide (NaSH), to yield 2-mercapto-N-methylbenzamide. google.com

Intramolecular Cyclization: The resulting 2-mercaptobenzamide derivative then undergoes an intramolecular cyclization to form the N-S bond of the target heterocycle. This step is typically an oxidative process. Various reagents and conditions can effect this transformation, including oxidation under an oxygen atmosphere, often catalyzed by transition metals like copper(I). nih.gov The reaction involves the nucleophilic attack of the amide nitrogen onto the oxidized sulfur species.

This transformation is a powerful method for constructing the benzisothiazolinone core, a privileged scaffold in medicinal and agricultural chemistry. nih.gov

Detailed Mechanistic Elucidation of Key Reactions

Understanding the reaction mechanisms is fundamental to controlling the outcomes of the transformations involving 2-chloro-N-methylbenzamide. The two most critical reactions discussed are the SNAr substitution and the intramolecular cyclization to form benzisothiazolinones.

The mechanism of Nucleophilic Aromatic Substitution (SNAr) is a well-established two-step addition-elimination process. nih.govresearchgate.net

Addition Step (Rate-Determining): The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge is delocalized onto the ortho and para positions of the ring. The presence of electron-withdrawing groups at these positions provides significant stabilization for this intermediate, thereby accelerating the reaction.

Elimination Step (Fast): The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.

The proposed mechanism for the intramolecular cyclization of the 2-mercapto-N-methylbenzamide intermediate to form N-methyl-1,2-benzisothiazolin-3-one involves an oxidative N-S bond formation. nih.gov One plausible pathway, particularly under oxygen and metal catalysis, involves the oxidation of the thiol to a thiyl radical or another electrophilic sulfur species. The amide nitrogen then acts as an intramolecular nucleophile, attacking the sulfur to form the five-membered ring. Subsequent steps lead to the final aromatized heterocyclic product.

Oxidative Addition Processes in Catalytic Cycles

A fundamental step in many cross-coupling reactions involving aryl halides like 2-chloro-N-methylbenzamide is the oxidative addition of the carbon-chlorine (C-Cl) bond to a low-valent transition metal center, typically palladium(0) or rhodium(I). This process involves the cleavage of the C-Cl bond and the formation of two new bonds between the metal and the carbon and chlorine atoms, respectively, resulting in a higher oxidation state for the metal.

While specific studies detailing the oxidative addition of 2-chloro-N-methylbenzamide are not extensively documented, the general principles derived from studies on other aryl chlorides are applicable. The presence of the electron-withdrawing amide group at the ortho position can influence the electronic properties of the C-Cl bond, potentially affecting the rate of oxidative addition.

Computational studies on related systems, such as the oxidative addition of chlorobenzene to palladium(0) complexes, have provided detailed insights into the transition state and energetics of this process. These studies help in understanding how ligand and substrate structures affect the activation barrier for C-Cl bond cleavage. nih.gov

Investigation of Reaction Intermediates

The investigation of reaction intermediates is paramount for elucidating the step-by-step mechanism of a catalytic cycle. In palladium-catalyzed cross-coupling reactions of 2-chlorobenzamides, several types of intermediates are proposed, although their direct observation and characterization can be challenging due to their transient nature.

Following the initial oxidative addition, the resulting Pd(II)-aryl complex undergoes further transformations. In the Buchwald-Hartwig amination, for example, the next step involves the coordination of the amine to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. wikipedia.org This species is a key intermediate that precedes the final reductive elimination step.

Palladacycles are another important class of intermediates that have been identified in various palladium-catalyzed C-H activation reactions. researchgate.netsemanticscholar.org In reactions involving benzamides, the amide group can act as a directing group, facilitating the activation of an ortho C-H bond to form a stable five-membered palladacycle. While this is more relevant for C-H functionalization reactions, the principles of coordination and cyclometalation are important in understanding the broader reactivity of benzamides in the presence of palladium catalysts.

In rhodium-catalyzed reactions, rhodacycle intermediates are frequently proposed. For instance, in the oxidative cycloaddition of benzamides with alkynes, a five-membered rhodacycle is formed via C-H/N-H bond activation. nih.gov Although this specific example does not involve C-Cl bond cleavage, it highlights the types of intermediates that can be formed in transition metal-catalyzed reactions of benzamides. The characterization of such intermediates often relies on a combination of spectroscopic techniques, such as NMR and X-ray crystallography, as well as computational modeling.

Kinetic Isotope Effect (KIE) Studies (e.g., 13C KIE for C-Cl bond cleavage)

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and understanding the nature of bond-breaking and bond-forming events in the transition state. A 13C KIE for the cleavage of a C-Cl bond would involve comparing the rate of reaction of a molecule containing a 12C-Cl bond to one containing a 13C-Cl bond at the reactive site.

A "normal" primary 13C KIE (k12/k13 > 1) is expected if the C-Cl bond is significantly weakened or broken in the rate-determining step of the reaction. The magnitude of the KIE can provide information about the extent of bond cleavage in the transition state. For example, a large normal KIE would suggest a transition state with substantial C-Cl bond breaking. Conversely, if the C-Cl bond cleavage occurs in a fast step before or after the rate-determining step, no significant KIE would be observed.

While no specific 13C KIE studies for the C-Cl bond cleavage of 2-chloro-N-methylbenzamide have been reported, such an experiment would be highly informative. For instance, in a palladium-catalyzed cross-coupling reaction, a significant 13C KIE would provide strong evidence that the oxidative addition of the C-Cl bond is the rate-determining step. This has been demonstrated in studies of other aryl halides in reactions like the Suzuki-Miyaura coupling.

The general principles of 13C KIEs in the context of C-X bond activation are well-established. Computational studies can also be used to predict theoretical KIE values for different mechanistic pathways, which can then be compared to experimental data to support or refute a proposed mechanism.

Advanced Spectroscopic and Structural Characterization of 2 Chloro N Methylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for determining the precise molecular structure of 2-chloro-N-methylbenzamide in solution. By analyzing the chemical shifts, coupling constants, and correlations, the connectivity and spatial arrangement of atoms can be elucidated.

Comprehensive ¹H and ¹³C NMR Assignments for Structural Elucidation

While specific experimental spectra for 2-chloro-N-methylbenzamide are not widely published, the expected proton (¹H) and carbon-13 (¹³C) NMR chemical shifts can be predicted based on the known effects of the substituent groups (chloro, and N-methylamido) on the benzoyl framework.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-H proton, and the N-methyl protons. The four protons on the chlorinated benzene (B151609) ring would appear in the aromatic region, typically between 7.2 and 7.8 ppm. Due to the electron-withdrawing nature of the chlorine atom and the amide group, these protons would likely exhibit complex splitting patterns (multiplets). The N-methyl protons are expected to appear as a doublet in the upfield region (approximately 2.8-3.0 ppm) due to coupling with the adjacent N-H proton. The N-H proton itself would likely present as a broad signal, potentially a quartet, in the region of 6.0-6.5 ppm.

¹³C NMR Spectroscopy: The carbon spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 165-170 ppm. The six aromatic carbons will produce signals between 125 and 140 ppm. The carbon atom bonded to the chlorine (C-Cl) and the carbon atom bonded to the amide group (C-C=O) are expected to be distinct from the other four aromatic carbons. The N-methyl carbon (N-CH₃) would appear at the most upfield position, generally around 26-27 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Chloro-N-methylbenzamide Predicted values are based on standard chemical shift ranges and data from analogous compounds.

| Atom Type | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic C-H | 7.2 - 7.8 | Multiplet |

| Amide N-H | 6.0 - 6.5 | Broad Quartet |

| N-CH₃ | 2.8 - 3.0 | Doublet |

| Carbonyl C=O | 165 - 170 | Singlet |

| Aromatic C-Cl | 129 - 132 | Singlet |

| Aromatic C-C=O | 135 - 138 | Singlet |

| Aromatic C-H | 125 - 131 | Singlet |

| N-CH₃ | 26 - 27 | Singlet |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivities

To confirm the assignments from one-dimensional NMR, two-dimensional (2D) techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would be expected to show cross-peaks between adjacent aromatic protons, confirming their positions on the benzene ring. A key correlation would also be observed between the N-H proton and the N-methyl (N-CH₃) protons, definitively linking these two groups.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies carbons that are directly attached to protons. An HSQC spectrum would show a correlation peak for each C-H bond, for instance, linking the N-methyl proton signal to the N-methyl carbon signal and each aromatic proton signal to its corresponding aromatic carbon signal. This technique is crucial for the unambiguous assignment of the carbon skeleton.

Conformational Analysis via NMR Spectroscopic Data

The conformation of the amide group relative to the chlorinated benzene ring is a key structural feature. In related ortho-substituted benzamides, the substituent (in this case, chlorine) is often positioned syn (on the same side) to the carbonyl oxygen. This arrangement is believed to be the most stable conformation. This conformation in 2-chloro-N-methylbenzamide could be confirmed using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment detects protons that are close in space. A spatial correlation between the N-H proton and the aromatic proton at the C6 position would provide strong evidence for the trans arrangement of the N-H bond relative to the C1-C2 bond of the ring, which corresponds to the syn conformation of the C=O and C-Cl bonds.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Molecular Geometry and Stereochemistry

While a specific single-crystal X-ray structure for 2-chloro-N-methylbenzamide is not publicly documented, detailed analyses of closely related compounds, such as 2-chloro-N-(2-methylphenyl)benzamide and 2-chloro-N-(4-methylphenyl)benzamide, provide significant insight into its expected molecular geometry. researchgate.net

Table 2: Representative Geometric Parameters from Analogous 2-Chlorobenzamide (B146235) Structures Data is derived from published crystal structures of closely related N-aryl-2-chlorobenzamides and serves as a model for the expected geometry of 2-chloro-N-methylbenzamide. researchgate.net

| Parameter | Typical Value | Description |

|---|---|---|

| C=O Bond Length | ~1.23 Å | Carbonyl double bond |

| C(O)-N Bond Length | ~1.34 Å | Amide bond with partial double bond character |

| C-Cl Bond Length | ~1.74 Å | Aromatic carbon-chlorine bond |

| O=C-N Bond Angle | ~122° | Angle within the amide group |

| C2-C1-C=O Torsion Angle | ~0° | Indicates planarity and syn-conformation |

Analysis of Crystal Packing and Supramolecular Architectures

The way molecules arrange themselves in a crystal lattice is determined by intermolecular forces. In the crystal structures of analogous 2-chlorobenzamides, a dominant and recurring motif is the formation of intermolecular N—H···O hydrogen bonds. researchgate.net

It is highly probable that 2-chloro-N-methylbenzamide would exhibit a similar packing arrangement. In this architecture, the amide N-H group of one molecule acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of an adjacent molecule serves as the acceptor. This specific interaction links the molecules into infinite chains, creating a stable and ordered supramolecular structure. These chains would then pack together through weaker van der Waals forces to form the complete three-dimensional crystal lattice.

Intermolecular Interactions (e.g., N-H···O Hydrogen Bonds, C-H···π, Halogen Bonding)

The crystal structure of 2-chloro-N-methylbenzamide is stabilized by a network of intermolecular interactions that dictate the molecular packing. While a specific crystal structure determination for this exact compound is not widely published, its interactions can be reliably inferred from crystallographic studies of closely related N-substituted chlorobenzamides. ias.ac.innih.govresearchgate.net

The most significant interaction is the classical N-H···O hydrogen bond, a hallmark of primary and secondary amides. In the solid state, these bonds typically link molecules head-to-tail, forming infinite chains or ribbons. researchgate.net The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as the acceptor. This strong interaction is a primary driver in the supramolecular assembly of such compounds.

C-H···π Interactions: Aromatic rings are electron-rich, and they can act as weak acceptors for hydrogen bonds from C-H groups. In 2-chloro-N-methylbenzamide, both the methyl C-H and aromatic C-H groups can interact with the π-system of the chlorophenyl ring of an adjacent molecule, contributing to the cohesion between molecular layers. ias.ac.in

Halogen Bonding: The chlorine atom, despite its electronegativity, possesses a region of positive electrostatic potential (a σ-hole) on its outermost surface, opposite the C-Cl covalent bond. This σ-hole can engage in an attractive, non-covalent interaction with a nucleophilic region on a neighboring molecule, such as the carbonyl oxygen or the π-cloud of the aromatic ring (Cl···O or Cl···π). ias.ac.in Such interactions are increasingly recognized for their importance in crystal engineering.

π-π Stacking: The planar chlorophenyl rings of adjacent molecules may engage in π-π stacking interactions. These are typically offset, where the electron-rich center of one ring is aligned with the electron-poor periphery of another, minimizing repulsion and adding to the lattice energy.

Table 1: Potential Intermolecular Interactions in Solid 2-Chloro-N-methylbenzamide

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | N-H | C=O | Forms primary structural motifs like infinite molecular chains. |

| C-H···π Interaction | Aromatic/Methyl C-H | π-system of Benzene Ring | Connects adjacent molecules and layers. |

| Halogen Bond | C-Cl (σ-hole) | C=O or π-system | Provides directional control and additional stabilization. |

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. By mapping properties onto a molecular surface defined by the electron distribution of the molecule and its neighbors, it provides a detailed picture of the crystal packing environment. The surface is partitioned into regions corresponding to specific atom-pair contacts, and the area of each region is proportional to the frequency of that contact.

While a specific Hirshfeld analysis for 2-chloro-N-methylbenzamide is not available, data from analogous structures like 2-chloro-N-(4-methoxyphenyl)acetamide provides insight into the expected distribution of intermolecular contacts. nih.gov The analysis generates two-dimensional "fingerprint plots," which summarize the frequency and nature of the interactions.

The key contacts and their typical contributions to the total Hirshfeld surface area are:

H···H Contacts: These are generally the most abundant contacts, arising from the interactions between hydrogen atoms on the peripheries of adjacent molecules. They typically appear as a large, diffuse region in the fingerprint plot.

Cl···H/H···Cl Contacts: These represent interactions between chlorine and hydrogen atoms and are significant in chloro-organic compounds. They encompass both weak C-H···Cl hydrogen bonds and other van der Waals contacts. nih.gov

O···H/H···O Contacts: These contacts are dominated by the strong N-H···O hydrogen bonds and appear as distinct, sharp "spikes" in the fingerprint plot, indicative of their short and directional nature.

C···H/H···C Contacts: These contacts are associated with the C-H···π interactions and general van der Waals forces between carbon and hydrogen atoms. nih.gov

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Chlorobenzamide Structure

| Intermolecular Contact | Typical Percentage Contribution to Hirshfeld Surface | Corresponding Interaction Type |

|---|---|---|

| H···H | ~30-40% | Van der Waals forces |

| Cl···H/H···Cl | ~20-25% | Weak Hydrogen Bonds, Van der Waals |

| O···H/H···O | ~15-20% | N-H···O Hydrogen Bonds |

| C···H/H···C | ~10-15% | C-H···π Interactions, Van der Waals |

| C···C | ~3-5% | π-π Stacking |

| Other (N···H, Cl···C, etc.) | Balance | Minor van der Waals contacts |

Note: Data is illustrative and based on analyses of structurally similar compounds. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of light due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in its polarizability. chemguide.co.uk

The vibrational spectrum of 2-chloro-N-methylbenzamide can be understood by considering the characteristic frequencies of its constituent parts: the N-methyl amide group and the 2-chlorophenyl ring. Key vibrational assignments, compiled from spectral data of similar compounds like 2-chlorobenzamide and N-methylbenzamide, are detailed below. acadpubl.euchemicalbook.com

N-H Vibrations: The N-H stretching vibration (νN-H) appears as a strong, sharp band in the IR spectrum, typically above 3300 cm⁻¹. The N-H bending or deformation mode (δN-H) is found in the 1550-1510 cm⁻¹ region.

C=O Vibration (Amide I): The C=O stretching mode is one of the most intense and characteristic bands in the IR spectrum of amides, appearing in the 1680-1630 cm⁻¹ range.

Aromatic Vibrations: The aromatic ring gives rise to several characteristic bands. C-H stretching (νC-H) occurs above 3000 cm⁻¹. C=C stretching vibrations (νC=C) appear as a series of bands between 1600 and 1450 cm⁻¹. Out-of-plane C-H bending (γC-H) modes are found below 900 cm⁻¹ and are indicative of the substitution pattern.

C-Cl Vibration: The C-Cl stretching vibration (νC-Cl) is typically observed in the 800-600 cm⁻¹ region of the spectrum.

Table 3: Characteristic Vibrational Frequencies for 2-Chloro-N-methylbenzamide

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment | Vibrational Mode |

|---|---|---|---|---|

| ~3320 | Strong | Weak | ν(N-H) | N-H Stretch |

| ~3070 | Medium | Strong | ν(C-H) | Aromatic C-H Stretch |

| ~2950 | Medium | Medium | ν(C-H) | Methyl C-H Stretch |

| ~1645 | Very Strong | Medium | ν(C=O) | Amide I (C=O Stretch) |

| ~1595, 1570, 1475 | Medium-Strong | Strong | ν(C=C) | Aromatic Ring Stretch |

| ~1530 | Strong | Weak | δ(N-H) | Amide II (N-H Bend) |

| ~1430 | Medium | Medium | δ(CH₃) | Methyl Deformation |

| ~1250 | Strong | Weak | ν(C-N) | Amide III (C-N Stretch) |

| ~1125 | Medium | Strong | β(C-H) | Aromatic In-plane C-H Bend |

| ~750 | Strong | Medium | γ(C-H) | Aromatic Out-of-plane C-H Bend |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For 2-chloro-N-methylbenzamide (C₈H₈ClNO), the calculated molecular weight is approximately 169.61 g/mol . nih.gov

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. The presence of a chlorine atom is readily identified by the isotopic pattern of chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two peaks for each chlorine-containing ion: a main peak (M) and a smaller peak at two mass units higher (M+2) with about one-third the intensity.

The expected fragmentation pattern for 2-chloro-N-methylbenzamide is dominated by cleavages around the stable amide and aromatic functionalities:

Molecular Ion: The molecular ion peak [C₈H₈ClNO]⁺˙ would appear at m/z 169, with a corresponding M+2 peak at m/z 171.

Formation of the 2-Chlorobenzoyl Cation: A primary fragmentation pathway for benzamides is the cleavage of the C-N bond (alpha-cleavage), resulting in the loss of a methylamino radical (•NHCH₃) and the formation of the highly stable 2-chlorobenzoyl cation. This fragment would produce a strong signal at m/z 139 (for ³⁵Cl) and m/z 141 (for ³⁷Cl). researchgate.net

Formation of the 2-Chlorophenyl Cation: The 2-chlorobenzoyl cation can subsequently lose a neutral carbon monoxide (CO) molecule, a common fragmentation for acylium ions. This would yield the 2-chlorophenyl cation at m/z 111 (for ³⁵Cl) and m/z 113 (for ³⁷Cl). researchgate.net

Table 4: Expected Major Fragments in the Mass Spectrum of 2-Chloro-N-methylbenzamide

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 169 / 171 | [C₈H₈ClNO]⁺˙ | Molecular Ion (M⁺˙) | Exhibits a ~3:1 intensity ratio due to ³⁵Cl/³⁷Cl isotopes. |

| 139 / 141 | [C₇H₄ClO]⁺ | 2-Chlorobenzoyl cation | Formed by loss of •NHCH₃. Expected to be a major peak. |

| 111 / 113 | [C₆H₄Cl]⁺ | 2-Chlorophenyl cation | Formed by loss of CO from the m/z 139/141 fragment. |

Table of Compounds Mentioned

| Compound Name |

|---|

| 2-chloro-N-methylbenzamide |

| 2-chloro-N-(4-methoxyphenyl)acetamide |

| 2-chlorobenzamide |

Computational and Theoretical Chemistry Studies of 2 Chloro N Methylbenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. By using DFT, researchers can accurately predict various molecular properties of 2-chloro-N-methylbenzamide.

Geometry Optimization and Conformational Preferences

The geometry of 2-chloro-N-methylbenzamide has been optimized using DFT methods to determine its most stable three-dimensional structure. The presence of the ortho-chloro substituent on the benzene (B151609) ring and the N-methyl group on the amide introduces steric hindrance that influences the molecule's conformation.

In related studies of N-methylbenzamide, the phenyl ring is typically twisted out of the plane of the amide group to alleviate steric repulsion between the ortho hydrogen atoms and the amide substituents. For N-methylbenzamide, this torsional angle (C=O/phenyl) has been calculated to be around 20-25°. nih.gov For 2-chlorobenzamide (B146235), both the cis (O,Cl) and trans (O,Cl) conformers are found to be non-planar. nih.gov

The conformational preferences of 2-chloro-N-methylbenzamide are dictated by the balance between the steric repulsion of the chloro and methyl groups and the electronic effects of conjugation. The N-methyl group is expected to be coplanar with the carbonyl group. nih.gov The presence of the ortho-chloro group likely leads to a larger out-of-plane twist of the phenyl ring compared to the unsubstituted N-methylbenzamide.

| Compound | Method | Torsional Angle (ω) CO/phenyl | Reference |

|---|---|---|---|

| Benzamide (B126) | ab initio | 20-25° | nih.gov |

| N-methylbenzamide | RHF | 25° | nih.gov |

| 2-chlorobenzamide | - | Non-planar | nih.gov |

Electronic Structure Properties (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic properties of 2-chloro-N-methylbenzamide can be characterized by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a key indicator of the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For the related compound, 2-chlorobenzamide, DFT calculations have been employed to determine its electronic properties. acadpubl.eu The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution in the molecule, highlighting the electrophilic and nucleophilic sites. In benzamides, the negative potential is typically localized around the carbonyl oxygen atom, making it a site for electrophilic attack, while the regions around the hydrogen atoms of the amide and the aromatic ring are generally positive. dergipark.org.tr

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis using DFT allows for the prediction of the infrared and Raman spectra of 2-chloro-N-methylbenzamide. This theoretical data can be correlated with experimental spectra to assign specific vibrational modes to the observed absorption bands.

Key vibrational modes for benzamides include the N-H stretching, C=O stretching, and various vibrations of the aromatic ring. For N-methylbenzamide, the C=O stretching frequency is calculated to be around 1648 cm⁻¹, and the N-H stretch is at approximately 3559 cm⁻¹. In a study of 2-chloro-N-(diethylcarbamothioyl)benzamide, scaled B3LYP/6-31G(d) calculations provided reliable vibrational frequencies with a mean absolute deviation of about 13.7 cm⁻¹ from experimental data. This level of theory is expected to provide similarly accurate predictions for 2-chloro-N-methylbenzamide.

Solvent Effects on Molecular and Electronic Properties

The properties of 2-chloro-N-methylbenzamide can be significantly influenced by the solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), can be used within DFT calculations to simulate the effects of different solvents.

Solvents can affect the conformational equilibrium, electronic structure, and spectroscopic properties of the molecule. For instance, in a study of substituted benzamides, the energy difference between cis and trans conformers was found to vary with the solvent. nih.gov For 2-chlorobenzamide, the energy difference between the cis and trans conformers was determined to be 0.0 kcal/mol in acetonitrile (B52724) and -0.1 kcal/mol in DMSO. nih.gov An increase in solvent polarity generally leads to a decrease in the Hammett ρ values, which quantify the electronic effect of substituents. nih.gov

Potential Energy Surface Mapping for Rotational Barriers and Reaction Pathways

The potential energy surface (PES) provides a detailed map of the energy of a molecule as a function of its geometry. For 2-chloro-N-methylbenzamide, mapping the PES is particularly useful for understanding the rotational barriers around the C(sp²)-C(aryl) and C(sp²)-N(amide) bonds.

A study on N-methylbenzamide revealed a minimum energy conformation with the phenyl ring twisted at a dihedral angle of approximately ±28° relative to the amide plane. The rotational barrier at 0° was found to be 0.48 kcal/mol, and at 90° it was 2.80 kcal/mol, as determined by MP2/aug-cc-pVTZ//BLYP/DZVP2/A2 calculations. acs.org The presence of the ortho-chloro substituent in 2-chloro-N-methylbenzamide is expected to increase these rotational barriers due to increased steric hindrance. The internal rotation around the C-N bond in formamides is generally slow due to conjugation between the nitrogen atom and the carbonyl group. nih.gov

| Compound | Method | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|

| N-methylbenzamide (at 0°) | MP2/aug-cc-pVTZ//BLYP/DZVP2/A2 | 0.48 | acs.org |

| N-methylbenzamide (at 90°) | MP2/aug-cc-pVTZ//BLYP/DZVP2/A2 | 2.80 | acs.org |

Rational Design Principles Based on Computational Insights

Computational and theoretical chemistry studies provide a powerful framework for the rational design of novel molecules derived from the 2-chloro-N-methylbenzamide scaffold. By elucidating the structure-activity relationships (SAR) at a molecular level, these in silico techniques offer predictive models that can guide the synthesis of compounds with enhanced efficacy, selectivity, and pharmacokinetic profiles. The principles derived from these computational insights are pivotal in modern drug discovery, enabling a more targeted and efficient approach to the development of new chemical entities. patsnap.comnih.govyoutube.com

The rational design process, supported by computational methods, typically involves a cyclical process of designing, synthesizing, and testing new compounds. nih.gov Computational tools are instrumental in the initial design phase, helping to prioritize molecules that are most likely to exhibit the desired biological activity. This approach significantly reduces the time and resources required for the discovery of new therapeutic agents. patsnap.com

Key computational methodologies that underpin these rational design principles include pharmacophore modeling, quantitative structure-activity relationship (QSAR) analysis, molecular docking, and molecular dynamics (MD) simulations. tandfonline.comnih.gov These methods provide a detailed understanding of the molecular interactions that govern the biological activity of 2-chloro-N-methylbenzamide and its analogues, thereby informing the design of new and improved derivatives.

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For the 2-chloro-N-methylbenzamide scaffold, a pharmacophore model would typically define the spatial relationships between key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. nih.govresearchgate.net

A study on three-substituted benzamide derivatives as inhibitors of the FtsZ protein, a crucial bacterial cell division protein, led to the development of a five-featured pharmacophore model. This model included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov Such a model can be instrumental in the virtual screening of large compound libraries to identify novel molecules that fit the pharmacophore and are therefore likely to be active. nih.gov

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful for understanding how steric, electrostatic, hydrophobic, and hydrogen bonding fields of a molecule influence its activity. tandfonline.com

In a study of N-methyl-4-(4-pyrazolidinyl) benzamides as inhibitors of Rho-associated kinase-1 (ROCK1), 3D-QSAR models were developed that demonstrated high predictive power. tandfonline.comnih.gov These models can be used to predict the activity of newly designed 2-chloro-N-methylbenzamide derivatives before they are synthesized, allowing researchers to prioritize the most promising candidates. The insights from these models can guide modifications to the 2-chloro-N-methylbenzamide structure to enhance its interaction with a target.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when it binds to a biological target, such as a protein or enzyme. patsnap.com This method is crucial for understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com

For 2-chloro-N-methylbenzamide, docking studies can reveal how the chloro-substituent and the N-methyl group influence its binding to a target. For instance, in a study of benzamide derivatives as glucokinase activators, docking simulations showed that potent compounds formed specific hydrogen bonds and π-π stacking interactions with key amino acid residues in the active site. nih.gov This information is invaluable for designing derivatives with improved binding affinity.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the stability and conformational changes of the complex over time. patsnap.com This method can confirm the stability of binding modes predicted by molecular docking and provide a more accurate estimation of binding free energies. nih.gov

In the context of 2-chloro-N-methylbenzamide, MD simulations could be used to assess the stability of its interaction with a target and to understand how structural modifications might affect the dynamics of the complex. This can lead to the design of more effective and specific inhibitors. tandfonline.com

Data from Computational Studies on Benzamide Derivatives

The following table summarizes findings from computational studies on various benzamide derivatives, which can inform the rational design of new molecules based on the 2-chloro-N-methylbenzamide scaffold.

| Computational Method | Benzamide Series | Key Findings | Implications for Rational Design |

| Pharmacophore Modeling | Three-substituted benzamides (FtsZ inhibitors) nih.gov | A five-featured model (1 H-bond acceptor, 1 H-bond donor, 1 hydrophobic, 2 aromatic rings) was developed. | Can be used to screen for new 2-chloro-N-methylbenzamide derivatives with potential FtsZ inhibitory activity. |

| 3D-QSAR | N-methyl-4-(4-pyrazolidinyl) benzamides (ROCK1 inhibitors) tandfonline.comnih.gov | CoMFA and CoMSIA models with good predictive ability were generated. | Allows for the prediction of the activity of new 2-chloro-N-methylbenzamide analogues as ROCK1 inhibitors. |

| Molecular Docking | Benzamide derivatives (Glucokinase activators) nih.gov | Potent compounds formed hydrogen bonds with ARG63 and π-π stacking with TYR214. | Guides modifications to the 2-chloro-N-methylbenzamide structure to enhance interactions with similar targets. |

| Molecular Dynamics | Benzamide analogues (FtsZ inhibitors) nih.gov | Confirmed the stability of the ligand-protein complex. | Can be used to validate the binding mode of designed 2-chloro-N-methylbenzamide derivatives. |

Applications of 2 Chloro N Methylbenzamide As a Chemical Intermediate

Precursor in Fine Chemical Synthesis

As a readily available building block, 2-chloro-N-methylbenzamide is utilized in the synthesis of specialized chemicals, including agrochemical and colorant intermediates.

Synthesis of Agrochemical Intermediates (e.g., pesticides)

While many substituted benzamide (B126) derivatives are crucial in the agrochemical industry, the direct role of 2-chloro-N-methylbenzamide as a primary precursor for commercial pesticides is not extensively detailed in publicly available research. However, structurally related compounds are well-documented intermediates. For instance, derivatives like 5-amino-2-chloro-N-methylbenzamide and 4-amino-2-chloro-N,N-dimethylbenzamide are cited in literature concerning the synthesis of molecules with pesticidal activity. google.com One patent includes 2-chloro-N-methylbenzamide in a list of chemical compounds related to molecules with pesticide utility, although its specific role in a synthesis pathway is not described. google.com The biocide 2-methyl-1,2-benzisothiazolin-3-one, which can be synthesized from 2-chloro-N-methylbenzamide, has applications in preserving industrial and consumer products. google.com

Building Block for Dyestuffs and Pigments

Based on available scientific literature, there is no specific information detailing the use of 2-chloro-N-methylbenzamide as a direct building block in the synthesis of dyestuffs or pigments. While chloro-aromatic compounds are common precursors in dye chemistry, the application of this particular molecule has not been reported. google.com

Role in Complex Organic Synthesis

The compound's structure lends itself to more intricate synthetic applications, serving as a key intermediate for specialized molecules and as a substrate in advanced organic reactions.

Intermediate in the Synthesis of Specific Organic Molecules

2-Chloro-N-methylbenzamide has been effectively used as an intermediate in the synthesis of specific heterocyclic and other complex organic molecules.

One notable application is in the preparation of 2-methyl-1,2-benzisothiazolin-3-one . A patented process describes reacting 2-chloro-N-methylbenzamide with a sulfur source, such as sodium sulfide, followed by oxidative cyclization. google.com In one example, a solution of 2-chloro-N-methylbenzamide in N-methyl-2-pyrrolidone (NMP) is added to a slurry of sodium disulfide at high temperatures (175°C). google.com Subsequent treatment with sulfuryl chloride resulted in a 74.1% molar conversion to the target benzisothiazolinone, a compound used as a biocide. google.com

Additionally, 2-chloro-N-methylbenzamide serves as a substrate in modern catalytic reactions. It has been used in Ruthenium(II)-catalyzed C-H activation for the 1,4-addition of its ortho C-H bond to maleimides. researchgate.netresearchgate.net This reaction, directed by the amide group, efficiently forms a new carbon-carbon bond, yielding complex succinimide (B58015) derivatives. researchgate.net Research has shown that this transformation proceeds in excellent yields. researchgate.netresearchgate.net

| Maleimide Reactant | Product | Yield (%) |

|---|---|---|

| N-ethylmaleimide | 3-(2-(methylcarbamoyl)-3-chlorophenyl)-1-ethylpyrrolidine-2,5-dione | 88% |

| N-phenylmaleimide | 3-(2-(methylcarbamoyl)-3-chlorophenyl)-1-phenylpyrrolidine-2,5-dione | 91% |

| N-benzylmaleimide | 3-(2-(methylcarbamoyl)-3-chlorophenyl)-1-benzylpyrrolidine-2,5-dione | 85% |

Furthermore, derivatives of the core structure are employed in medicinal chemistry. For example, 5-(azidomethyl)-2-chloro-N-methylbenzamide is used as a reactant in copper-catalyzed "click" reactions to synthesize complex imidazo[1,2-a]pyridine (B132010) derivatives investigated as potential PXR antagonists. acs.orgnih.gov

Reagent or Auxiliary in Total Synthesis of Natural Products

There is no evidence in the reviewed scientific literature of 2-chloro-N-methylbenzamide being used as a reagent or auxiliary in the total synthesis of natural products. While deprotection of N-benzyl amides to yield N-methyl amides (like 2-chloro-N-methylbenzamide) is a reaction of general interest in synthetic chemistry, its application as a starting material or catalyst in this specific context is not documented. thieme-connect.de

Applications in Materials Science

While some chemical suppliers classify 2-chloro-N-methylbenzamide under categories such as "Material Building Blocks," specific applications in polymer science or materials research have not been detailed in the available literature. bldpharm.com Therefore, its role in the development of new materials, polymers, or resins is not currently established.

Use in Development of Coatings and Polymers with Specific Functionalities

While direct evidence for the specific use of 2-chloro-N-methylbenzamide in the synthesis of coatings and polymers is not extensively documented in publicly available research, the chemical structure of the compound suggests its potential as a valuable monomer or intermediate in polymer science. The presence of both a reactive chloro group on the aromatic ring and an N-methylamide functionality allows for its incorporation into polymer chains through various polymerization techniques.

Benzamide derivatives, in general, are utilized in the development and modification of polymers and resins. The incorporation of such structures can enhance the physical properties of materials, including thermal stability, flexibility, and chemical resistance, making them suitable for high-performance applications in industries like automotive, aerospace, and electronics. chemicalbook.com

The synthesis of well-defined polyamides is an area of significant research. For instance, chain-growth condensation polymerization of aminobenzoate monomers is a method used to create copolybenzamides with controlled molecular weights and narrow molecular weight distributions. mdpi.com Although 2-chloro-N-methylbenzamide is not directly an aminobenzoate, its structure could potentially be modified to participate in similar polymerization reactions, leading to polyamides with specific functionalities imparted by the chloro-substituent.

Interactive Data Table: Potential Polymerization Reactions Involving Benzamide Derivatives

| Polymerization Type | Reactive Group | Potential Role of a Modified 2-chloro-N-methylbenzamide |

| Polycondensation | Amine and Carboxylic Acid Derivatives | As a monomer after conversion of the chloro-group to an amine or carboxylic acid. |

| Cross-coupling Polymerization | Aryl Halide | The 2-chloro group could participate in palladium-catalyzed cross-coupling reactions to form the polymer backbone. |

| Ring-Opening Polymerization | N/A | Could potentially act as a functional end-capping agent for polymer chains. |

Contribution to Other Industrial Chemicals (e.g., emulsifiers, corrosion inhibitors)

The application of 2-chloro-N-methylbenzamide as a direct precursor for the synthesis of emulsifiers is not well-documented in scientific literature. However, the broader class of N-substituted benzamides and related aromatic amides finds use in various industrial formulations.

In the context of corrosion inhibitors, numerous organic compounds containing heteroatoms like nitrogen and oxygen, as well as aromatic rings, are known to be effective. Benzamide and its derivatives have been studied as corrosion inhibitors for metals in acidic environments. scielo.org.za The mechanism of inhibition often involves the adsorption of the organic molecule onto the metal surface, forming a protective film. The presence of the N-methylamide group and the aromatic ring in 2-chloro-N-methylbenzamide suggests it could exhibit corrosion-inhibiting properties, or serve as a building block for more complex inhibitor molecules. For instance, novel corrosion inhibitors such as N-(1,3-benzothiazol-2-yl)-4-aminobenzamide have been synthesized and shown to be effective for mild steel in acidic medium. researchgate.netasianpubs.org While this example does not use 2-chloro-N-methylbenzamide directly, it highlights the utility of the benzamide scaffold in the design of corrosion inhibitors.

Patents in the field of corrosion inhibitors describe a wide array of organic molecules, including those with amide functionalities. researchgate.net The synthesis of such inhibitors often involves multi-step processes where a molecule like 2-chloro-N-methylbenzamide could potentially serve as an intermediate, although specific examples are not provided in the available literature.

Utilization as a Catalyst or Reagent in Synthetic Processes

The utility of 2-chloro-N-methylbenzamide as a catalyst in its own right has not been established in the reviewed literature. However, its parent compound, N-methylbenzamide, is utilized in organic chemistry as a reagent and is involved in various synthetic processes. chemicalbook.com

The reactivity of the 2-chloro-N-methylbenzamide molecule is centered around the chloro-substituted benzene (B151609) ring and the N-methylamide group. The chloro group can participate in various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. For example, palladium-catalyzed cross-coupling reactions are widely used in synthetic organic chemistry. sigmaaldrich.com While specific examples detailing the use of 2-chloro-N-methylbenzamide in such reactions are scarce, the presence of the aryl chloride moiety makes it a potential substrate for reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings. These reactions would allow for the facile introduction of new functional groups at the 2-position of the benzamide.

The N-methylamide group can also undergo various chemical transformations. For instance, N-methoxy amides have been shown to participate in cross-dehydrogenative N–N bond coupling reactions. acs.org While this reactivity was not observed for N-methyl benzamide under the specific reported conditions, it points to the potential for the amide nitrogen to be involved in bond-forming reactions under different catalytic systems.

Furthermore, 2-chloro-N-methylbenzamide can serve as a precursor for the synthesis of more complex molecules with biological activity. For example, it is an important intermediate in the synthesis of certain pesticides. google.comgoogle.com In these synthetic pathways, the initial structure of 2-chloro-N-methylbenzamide is modified through a series of reactions to build the final, more complex active ingredient.

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-methylbenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling 2-chlorobenzoic acid derivatives with methylamine. A common approach uses coupling agents like EDC/HOBt or thionyl chloride for activation . For example, refluxing 2-chlorobenzoyl chloride with methylamine in dichloromethane under inert atmosphere achieves moderate yields (50–65%). Optimization may include:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but require rigorous drying.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity.

Table 1 : Comparison of Synthetic Conditions

| Reagent System | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Thionyl chloride | CH₂Cl₂ | 62 | 95 | |

| EDC/HOBt, DIPEA | DMF | 58 | 92 |

Q. Which spectroscopic techniques are critical for characterizing 2-chloro-N-methylbenzamide, and what key data should be prioritized?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for singlet peaks at δ 3.0–3.5 ppm (N–CH₃) and aromatic protons at δ 7.2–8.1 ppm .

- ¹³C NMR : Carbonyl (C=O) resonance near δ 165–170 ppm.

- IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and 740 cm⁻¹ (C–Cl) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 184.03 (calculated for C₈H₈ClNO).

Q. How can researchers design initial biological activity screens for 2-chloro-N-methylbenzamide?

- Methodological Answer : Prioritize assays based on structural analogs. For example:

- Antimicrobial : Disk diffusion assays against S. aureus and E. coli (10–100 µg/mL).

- Enzyme inhibition : Target acetylcholinesterase or kinases using fluorometric kits .

Include positive controls (e.g., ampicillin for antimicrobial tests) and triplicate replicates.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of 2-chloro-N-methylbenzamide?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides bond-length precision (±0.001 Å) and torsion-angle validation . Key steps:

- Crystal growth : Slow evaporation from ethanol/water mixtures.

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 200 K to minimize thermal motion.

- Validation : Check for R-factor < 0.05 and C–Cl bond length consistency (1.72–1.76 Å) .

Q. What strategies reconcile discrepancies between computational and experimental data for this compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with SCXRD data to validate electrostatic potential maps .

- Kinetic Studies : Monitor reaction intermediates via HPLC-MS to identify deviations from simulated pathways .

- Error Analysis : Quantify solvent effects (e.g., CPCM model) and basis-set limitations in DFT .

Q. How can structure-activity relationship (SAR) studies be optimized for 2-chloro-N-methylbenzamide derivatives?

- Methodological Answer :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., –NO₂ at para) to enhance bioactivity.

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like COX-2 .